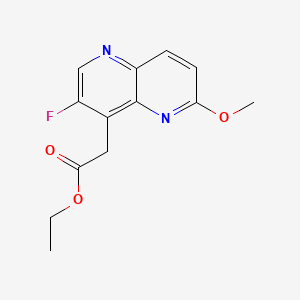

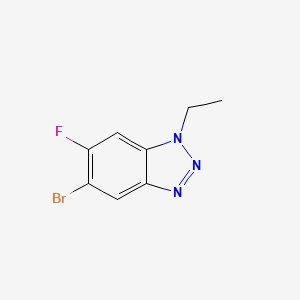

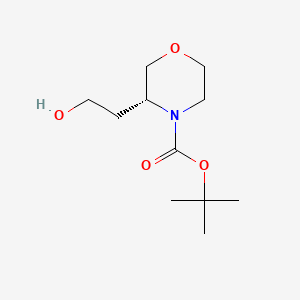

![molecular formula C6H5Cl2N3 B578171 6-Chloroimidazo[1,2-b]pyridazine hydrochloride CAS No. 13493-79-3](/img/structure/B578171.png)

6-Chloroimidazo[1,2-b]pyridazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

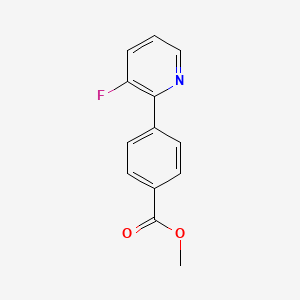

6-Chloroimidazo[1,2-b]pyridazine hydrochloride is a useful research compound. Its molecular formula is C6H5Cl2N3 and its molecular weight is 190.027. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Chemical Modification

6-Chloroimidazo[1,2-b]pyridazine has been utilized in various chemical syntheses and modifications. Akkaoui et al. (2010) demonstrated its application in the direct intermolecular C-H arylation, particularly in the 3-position of 6-chloroimidazo[1,2-b]-pyridazine. This method facilitated the synthesis of various substituted imidazo[1,2-b]pyridazines under microwave-assisted, one-pot, two-step Suzuki cross-coupling/ palladium-catalyzed arylation processes, highlighting its adaptability in synthesizing complex chemical structures [Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010].

2. Interaction with Central and Mitochondrial Benzodiazepine Receptors

Barlin et al. (1997) explored the interaction of certain 6-chloroimidazo[1,2-b]pyridazine derivatives with central and mitochondrial benzodiazepine receptors. They discovered that these derivatives were more selective for mitochondrial receptors, indicating their potential for targeting specific pathways in neurological research [Barlin, Davies, & Harrison, 1997].

3. Kinase Inhibition and VEGFR-2

Kazuhisa et al. (2013) employed 6-chloroimidazo[1,2-b]pyridazine in the synthesis of kinase inhibitors, specifically targeting the vascular endothelial growth factor receptor (VEGFR) 2. This synthesis involved an SNAr reaction and highlighted the compound's utility in the development of selective kinase inhibitors, a critical area in cancer and angiogenesis research [Kazuhisa, Sawai, Fukuda, Nagata, & Ikemoto, 2013].

4. Photoelectron Spectroscopy and Molecular Studies

Kovač et al. (1980) conducted a study involving photoelectron spectroscopy of various heterocycles, including 6-chloroimidazo[1,2-b]pyridazine. This research provided insights into the electronic structure and interactions within these compounds, offering valuable information for further chemical and physical analysis [Kovač, Klasinc, Stanovnik, & Tišler, 1980].

5. Antiviral Research

Galtier et al. (2003) investigated the synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives for their potential antiviral activities. They discovered that certain derivatives were potent inhibitors of human cytomegalovirus and varicella-zoster virus replication, indicating the compound's relevance in antiviral drug development [Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003].

Properties

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHQWSFYUQCQMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657078 |

Source

|

| Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13493-79-3 |

Source

|

| Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

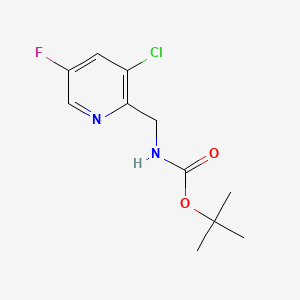

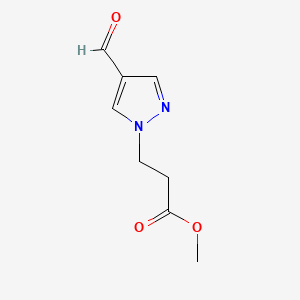

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)